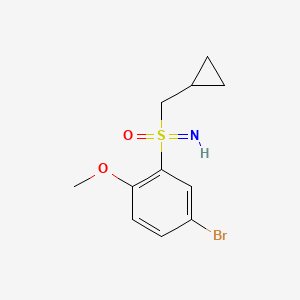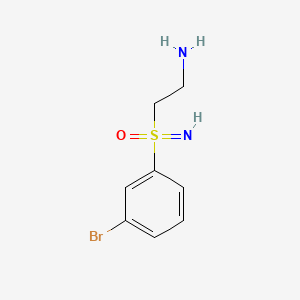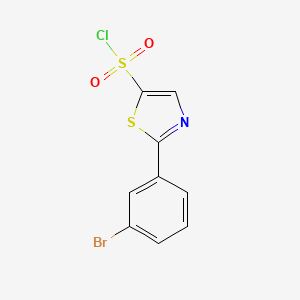![molecular formula C11H15BrN2O3S B6611354 2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide CAS No. 1546641-49-9](/img/structure/B6611354.png)
2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide (hereafter referred to as 2-BMI-6-S) is a novel synthetic molecule which has been the focus of much scientific research due to its interesting chemical structure and potential applications. This molecule is a member of the class of compounds known as sulfonamides, which are organic compounds containing a sulfonamide group. 2-BMI-6-S has been found to have interesting biochemical and physiological effects, and has been studied for its potential use in various scientific applications.
Aplicaciones Científicas De Investigación
2-BMI-6-S has been studied for its potential use in various scientific applications. It has been found to be a useful reagent for the synthesis of other compounds, and has been used in the synthesis of a number of biologically active compounds such as anti-cancer drugs and antibiotics. In addition, 2-BMI-6-S has been studied for its potential use in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-BMI-6-S is not fully understood, however it is believed to be related to its sulfonamide group. This group is known to be able to form hydrogen bonds with other molecules, and it is believed that these interactions are responsible for the observed biochemical and physiological effects of 2-BMI-6-S.
Biochemical and Physiological Effects
2-BMI-6-S has been found to have a number of interesting biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and has been found to be an effective inhibitor of certain enzymes. In addition, 2-BMI-6-S has been found to have anti-inflammatory and anti-oxidant properties, and has been found to be an effective inhibitor of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BMI-6-S is a relatively inexpensive and readily available reagent, making it an attractive choice for laboratory experiments. Additionally, it is relatively easy to synthesize, and its biological effects are well-studied and understood. However, 2-BMI-6-S is not without its limitations. It is not as stable as some other compounds, and its effects may vary depending on the environment in which it is used.
Direcciones Futuras
Despite the fact that 2-BMI-6-S has been studied extensively, there are still many future directions in which it can be explored. For example, further research could be done on the effects of 2-BMI-6-S on other types of cells and organisms, as well as its potential use in the synthesis of other compounds. Additionally, further research could be done on the mechanism of action of 2-BMI-6-S, as well as its potential applications in drug delivery and other areas. Finally, further research could be done on the potential toxicity of 2-BMI-6-S, as well as its potential for use in medical treatments.
Métodos De Síntesis
2-BMI-6-S is a synthetic molecule which can be synthesized from commercially available materials. The synthesis of 2-BMI-6-S can be achieved through a multi-step process which begins with the reaction of 5-bromo-2-methoxyphenyl with N,N-dimethylacetamide in the presence of a base and a catalyst. This reaction produces the intermediate product, which is then reacted with lambda6-sulfanyl to yield the final product, 2-BMI-6-S.
Propiedades
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)sulfonimidoyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-14(2)11(15)7-18(13,16)10-6-8(12)4-5-9(10)17-3/h4-6,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKTVQQTCMWCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CS(=N)(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5R,6R)-6-[(5S)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diethylamine](/img/structure/B6611286.png)
![[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B6611298.png)







![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)

